4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide
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Overview
Description
4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core, a cyanocyclopentyl group, and a carbamoylmethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chloro group at the 4-position.
Introduction of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with cyanide to form 1-cyanocyclopentyl, which is then coupled with the benzamide core.
Carbamoylmethoxy Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanocyclopentyl group or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: A simpler analog with a chloro group at the 4-position of benzamide.
2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide: A related compound with additional chloro and carbamoyl groups.
Uniqueness
4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide is unique due to its complex structure, which provides a combination of functional groups that can interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-chloro-2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-10-3-4-11(14(18)21)12(7-10)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIAQQBMSDNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=C(C=CC(=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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